BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Diethyl 5-
oxonohanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diethyl 5-oxononanedioate

Cat. No.: B15075706

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for
Diethyl 5-oxononanedioate, a molecule of interest for researchers in organic synthesis and
drug development. Due to the limited availability of published experimental data for this specific
compound, this document presents a predicted spectroscopic profile based on the analysis of
its constituent functional groups and data from structurally related molecules. This guide is
intended to serve as a reference for scientists involved in the synthesis and characterization of
similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for Diethyl 5-oxononanedioate.

'H NMR (Proton NMR) Data (Predicted)
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Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
~4.12 Quartet 4H -O-CH2-CHs
~2.55 Triplet 4H -CH2-C(0)-CHa-
~2.30 Triplet 4H -CH2-C(O)O-
~1.90 Quintet 4H -CH2-CH2-CHz-
~1.25 Triplet 6H -O-CHz2-CHs

C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (ppm)

Assignment

~209 C=0 (Ketone)
~173 C=0 (Ester)
~60.5 -O-CH2-CHs
~42.0 -CH2-C(O)-CHa-
~33.0 -CH2-C(0)O-
~20.0 -CH2-CH2-CH2-
~14.2 -O-CH2-CHs

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm~2)

Intensity

Functional Group

~2980-2850 Medium-Strong C-H stretch (alkane)
~1735 Strong C=0 stretch (ester)
~1715 Strong C=0 stretch (ketone)
~1250-1000 Strong C-O stretch (ester)

MS (Mass Spectrometry) Data (Predicted)
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miz Interpretation

258.14 [M]* (Molecular lon)
213.11 [M - OCH2CHs]*

185.08 [M - COOCH2CHs]*
157.08 [M - CH2COOCH2CHs]*
115.05 [CsH702]*

87.04 [CH2COOCH2CHs]*
45.03 [OCH2CHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are standard procedures for the characterization of organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of Diethyl 5-oxononanedioate (5-10 mg) is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is added as an internal standard (O ppm).

'H NMR Spectroscopy: The *H NMR spectrum is acquired on a 300, 400, or 500 MHz NMR
spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation
delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good
signal-to-noise ratio.

13C NMR Spectroscopy: The 13C NMR spectrum is acquired on the same spectrometer,
typically at a frequency of 75, 100, or 125 MHz, respectively. A proton-decoupled pulse
sequence is used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and
a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural
abundance of the 13C isotope.
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Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the neat liquid sample is placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, for a
solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr
powder and pressing the mixture into a translucent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) is recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography
(LC-MS). For GC-MS, the sample is dissolved in a volatile organic solvent.

lonization: Electron ionization (EIl) is a common method for volatile compounds. The sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, and the data is plotted as
a mass spectrum, which shows the relative intensity of each ion as a function of its m/z
value.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound.
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Spectroscopic Analysis Data Interpretation
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Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

 To cite this document: BenchChem. [Spectroscopic Profile of Diethyl 5-oxononanedioate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15075706#spectroscopic-data-for-diethyl-5-
oxononanedioate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b15075706?utm_src=pdf-body-img
https://www.benchchem.com/product/b15075706#spectroscopic-data-for-diethyl-5-oxononanedioate-nmr-ir-ms
https://www.benchchem.com/product/b15075706#spectroscopic-data-for-diethyl-5-oxononanedioate-nmr-ir-ms
https://www.benchchem.com/product/b15075706#spectroscopic-data-for-diethyl-5-oxononanedioate-nmr-ir-ms
https://www.benchchem.com/product/b15075706#spectroscopic-data-for-diethyl-5-oxononanedioate-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15075706?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15075706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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